N-(3-Chloro-2-methylphenyl)-2-(diethylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-methylphenyl)-2-(diethylamino)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted aromatic ring and a diethylamino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-(diethylamino)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylbenzoic acid and diethylamine.
Amidation Reaction: The carboxylic acid group of 3-chloro-2-methylbenzoic acid is converted to an amide using diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-2-(diethylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-2-(diethylamino)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-(diethylamino)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-2-(dimethylamino)propanamide
- N-(3-Chloro-2-methylphenyl)-2-(diethylamino)butanamide
- N-(3-Chloro-2-methylphenyl)-2-(diethylamino)pentanamide
Uniqueness
N-(3-Chloro-2-methylphenyl)-2-(diethylamino)propanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the diethylamino group. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6302-28-9 |
---|---|
Molecular Formula |
C14H21ClN2O |
Molecular Weight |
268.78 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(diethylamino)propanamide |
InChI |
InChI=1S/C14H21ClN2O/c1-5-17(6-2)11(4)14(18)16-13-9-7-8-12(15)10(13)3/h7-9,11H,5-6H2,1-4H3,(H,16,18) |
InChI Key |
WQYKRGOOOWDXBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C(=O)NC1=C(C(=CC=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.